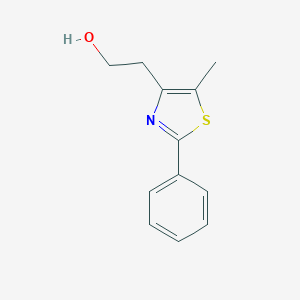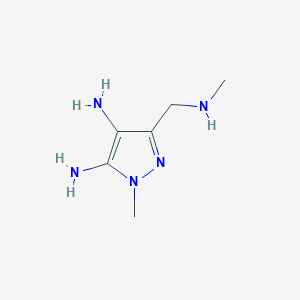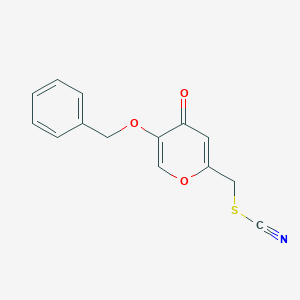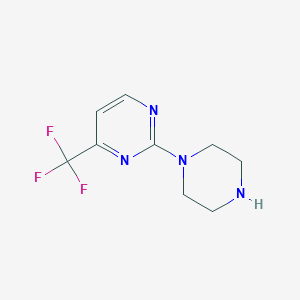![molecular formula C7H5NO B071600 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 169229-08-7](/img/structure/B71600.png)
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one (ABT) is a bicyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ABT has a unique structure that makes it a promising candidate for the development of new drugs with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Biochemische Und Physiologische Effekte
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have a range of biochemical and physiological effects. It has been found to have antitumor activity in several different types of cancer, including breast, lung, and prostate cancer. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to have antiviral activity against several different viruses, including HIV, hepatitis C, and influenza. In addition, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have antibacterial activity against several different strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is its unique structure, which makes it a promising candidate for the development of new drugs with improved pharmacological properties. However, there are also several limitations to using 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments. For example, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a highly reactive compound that can be difficult to work with in certain experimental conditions. In addition, the synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one can be a complex and time-consuming process, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. One area of interest is the development of new drugs based on the structure of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Researchers are currently exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives as potential treatments for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for producing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one and its derivatives. Researchers are currently exploring new methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one that are more efficient and cost-effective than existing methods. Finally, researchers are also exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one as a tool for studying the structure and function of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to be a potent inhibitor of several enzymes and receptors, which makes it a promising tool for studying their structure and function.
Synthesemethoden
The synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Other methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one include the Mannich reaction and the Friedel-Crafts reaction.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to be a potent inhibitor of several enzymes, including monoamine oxidase and acetylcholinesterase, which are important targets for the development of new drugs.
Eigenschaften
CAS-Nummer |
169229-08-7 |
|---|---|
Produktname |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one |
Molekularformel |
C7H5NO |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
2-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C7H5NO/c9-7-4-6-5(7)2-1-3-8-6/h1-3H,4H2 |
InChI-Schlüssel |
MSLQOIWUDSFHFU-UHFFFAOYSA-N |
SMILES |
C1C2=C(C1=O)C=CC=N2 |
Kanonische SMILES |
C1C2=C(C1=O)C=CC=N2 |
Synonyme |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



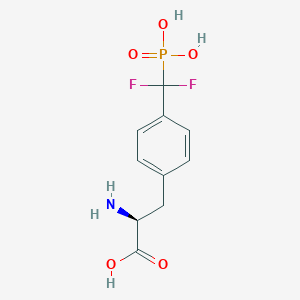
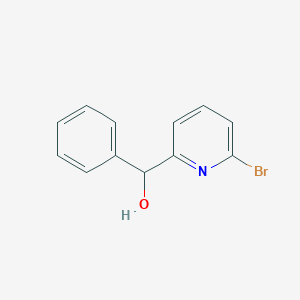
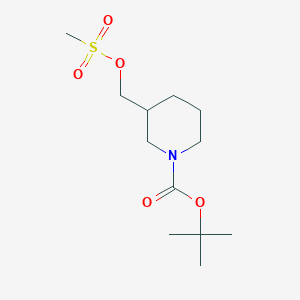

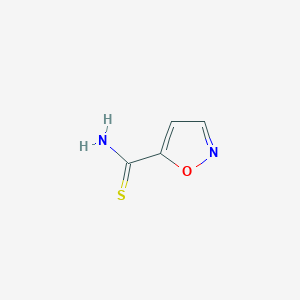
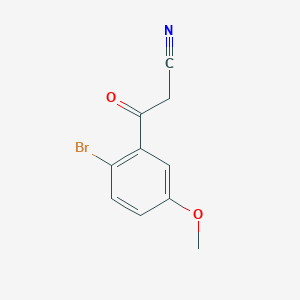
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
